molecular formula C7H6N2O B14661074 4-Isocyanatoaniline CAS No. 51625-31-1

4-Isocyanatoaniline

Cat. No.: B14661074
CAS No.: 51625-31-1
M. Wt: 134.14 g/mol
InChI Key: AUNKFEWTUSXCSD-UHFFFAOYSA-N
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Description

4-Isocyanatoaniline is an organic compound with the molecular formula C₇H₆N₂O. It is characterized by the presence of both an isocyanate group (-N=C=O) and an aniline group (a benzene ring with an amino group). This compound is of significant interest in various fields due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanatoaniline can be synthesized through several methods. One common approach involves the reaction of aniline with phosgene, which produces the isocyanate group. This reaction typically requires careful control of temperature and pressure to ensure safety and efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves the phosgenation of aniline. This process is conducted in specialized reactors designed to handle the toxic and corrosive nature of phosgene. Alternative methods, such as non-phosgene routes, are also being explored to reduce environmental and safety concerns .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanatoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isocyanatoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isocyanatoaniline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form stable products like urethanes and ureas, which are valuable in various applications .

Comparison with Similar Compounds

Uniqueness: 4-Isocyanatoaniline is unique due to the presence of both an isocyanate and an aniline group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the production of various specialized materials and compounds .

Properties

IUPAC Name

4-isocyanatoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-6-1-3-7(4-2-6)9-5-10/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNKFEWTUSXCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563359
Record name 4-Isocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51625-31-1
Record name 4-Isocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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